[2-(2-Methylpropyl)phenyl]methanol
Description
[2-(2-Methylpropyl)phenyl]methanol is a substituted benzyl alcohol derivative characterized by a benzene ring substituted with a 2-methylpropyl (isobutyl) group at the ortho position and a hydroxymethyl (-CH₂OH) group. This compound is structurally related to ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid), a widely used non-steroidal anti-inflammatory drug (NSAID) . However, unlike ibuprofen, which contains a carboxylic acid functional group, this compound features a primary alcohol, altering its physicochemical and biological properties.
Properties
IUPAC Name |
[2-(2-methylpropyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNMXBNTHSALPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylpropyl)phenyl]methanol typically involves the alkylation of phenylmethanol with 2-methylpropyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method ensures high yield and purity of the final product. The reaction is typically conducted under high pressure and temperature using a palladium or platinum catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Methylpropyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination.
Major Products:
Oxidation: [2-(2-Methylpropyl)phenyl]methanal (aldehyde), [2-(2-Methylpropyl)phenyl]methanoic acid (carboxylic acid).
Reduction: [2-(2-Methylpropyl)phenyl]methane.
Substitution: [2-(2-Methylpropyl)phenyl]methyl chloride, [2-(2-Methylpropyl)phenyl]methylamine.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
[2-(2-Methylpropyl)phenyl]methanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are known to exhibit significant biological activity, making them valuable in drug development. For instance, compounds derived from this structure have been explored for their potential anti-inflammatory and antimicrobial properties. Studies indicate that these derivatives may act as enzyme inhibitors or modulators, influencing several biochemical pathways relevant to therapeutic applications .
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of related compounds, various concentrations were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated notable antibacterial activity, with the minimum inhibitory concentration (MIC) being determined for effective dosages. Such findings underscore the compound's potential in developing new antimicrobial agents .
Organic Synthesis
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including reduction reactions involving benzophenones using reducing agents like potassium borohydride. These synthetic routes are essential for producing high yields of the compound, which can then be utilized in further chemical reactions to create more complex molecules .
Applications in Synthesis
This compound is frequently used as a building block in organic synthesis due to its versatile reactivity. It can undergo various transformations such as oxidation and alkylation, leading to the formation of other valuable chemical entities used in pharmaceuticals and agrochemicals .
Industrial Applications
Use in Pesticides and Veterinary Medicine
The compound has been identified as an intermediate in the production of pesticides and veterinary medicines. Its derivatives are formulated into products aimed at urban pest control and agricultural applications, highlighting its importance beyond the pharmaceutical realm .
Case Study: Environmental Impact Assessment
Research on extractable and leachable compounds from packaging materials revealed that derivatives of this compound are monitored for their migration into food products. This assessment is crucial for ensuring safety standards in consumer goods, particularly those involving food contact materials .
Summary of Findings
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Used as intermediates for anti-inflammatory and antimicrobial drugs |
| Organic Synthesis | Involved in synthetic pathways; acts as a versatile building block |
| Industrial Applications | Utilized in pesticides and veterinary medicine; assessed for safety in food packaging |
Mechanism of Action
The mechanism by which [2-(2-Methylpropyl)phenyl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison due to shared structural motifs (e.g., the 2-methylpropylphenyl group) or functional group variations:
Ibuprofen (2-(4-(2-Methylpropyl)phenyl)propanoic acid)
- Functional Group : Carboxylic acid (-COOH).
- Key Differences: Ibuprofen’s carboxylic acid group enhances water solubility at physiological pH (via deprotonation) and enables salt formation, improving bioavailability. In contrast, [2-(2-Methylpropyl)phenyl]methanol’s alcohol group confers lower acidity (pKa ~15–16 vs. ~4.9 for ibuprofen) and reduced solubility in aqueous media . Biological Activity: Ibuprofen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. The alcohol derivative lacks this mechanism due to the absence of the acidic proton required for COX binding .
Ibuprofen Impurity Q (2-[4-(2-Methylpropyl)phenyl]ethanol)
- Functional Group : Primary alcohol (-CH₂CH₂OH).
- Key Differences: The ethanol chain in Impurity Q increases molecular weight (178.27 g/mol vs. 164.24 g/mol for this compound) and slightly enhances lipophilicity (logP ~3.5 vs. ~2.8, estimated). Synthetic Relevance: Impurity Q arises during ibuprofen synthesis as a byproduct of incomplete oxidation or reduction steps.
2-[4-(2-Methylpropyl)phenyl]propanehydrazide Derivatives
- Functional Group : Hydrazide (-CONHNH₂).
- Key Differences: Hydrazide derivatives exhibit diverse biological activities (antimicrobial, antitumoral) due to the azomethine (-NHN=CH-) moiety, which is absent in this compound . Crystallographic Behavior: The hydrazide group facilitates intermolecular hydrogen bonding (N–H⋯O), leading to distinct crystal packing compared to the alcohol’s weaker C–H⋯O interactions .
Data Tables: Structural and Functional Comparisons
Table 1. Molecular Properties of Selected Compounds
Research Findings and Implications
Synthetic Pathways: this compound is likely synthesized via reduction of the corresponding aldehyde or ester, analogous to methods used for ibuprofen derivatives .
Environmental Impact : Alcohol derivatives like this compound may exhibit lower persistence in water compared to carboxylic acids (e.g., ibuprofen), due to reduced stability under oxidative conditions .
Pharmacological Potential: While lacking NSAID activity, the primary alcohol group could serve as a precursor for prodrugs or ester derivatives with enhanced bioavailability .
Biological Activity
[2-(2-Methylpropyl)phenyl]methanol, also known as (R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol, is a chiral organic compound characterized by its phenolic structure. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H17NO
- Molecular Weight : 179.26 g/mol
- Functional Groups : Hydroxyl (-OH), Amino (-NH2), and Methyl (-CH3)
Research indicates that this compound interacts with various biomolecular targets, influencing several biochemical pathways. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, which could affect metabolic and signaling pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, impacting physiological responses related to inflammation and microbial resistance.
Antimicrobial Activity
Studies have suggested that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways indicates potential therapeutic applications in treating inflammatory diseases. Research has highlighted its role in reducing pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in conditions such as arthritis or other inflammatory disorders .
Case Studies and Research Findings
-
Urease Inhibition Study
- A study focused on the urease inhibition properties of related compounds demonstrated that phenolic structures can significantly inhibit urease activity, which is crucial for managing conditions like peptic ulcers . Although not directly tested on this compound, the results suggest similar potential based on structural analogies.
- Interaction with Biological Molecules
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(2-Methylpropyl)phenyl]methanol in laboratory settings?
- Methodological Answer : A common approach involves refluxing precursor hydrazides (e.g., 2-[4-(2-methylpropyl)phenyl]propanehydrazide) with ketones in ethanol using catalytic sulfuric acid. Post-reaction purification via solvent evaporation and recrystallization yields high-purity product (87% yield, m.p. 380–381 K) . Alternative routes may employ Grignard reactions or Friedel-Crafts alkylation, but these require rigorous control of steric hindrance from the 2-methylpropyl group.
Q. How can spectroscopic techniques (NMR, IR, GC/MS) characterize this compound?
- Methodological Answer :
- NMR : H NMR reveals distinct signals for the methylpropyl group (δ 0.8–1.2 ppm) and benzylic -CHOH (δ 3.5–4.0 ppm). C NMR confirms aromatic carbons (δ 120–140 ppm) and the hydroxyl-bearing carbon (δ 60–65 ppm).
- IR : A broad O-H stretch (~3400 cm) and aromatic C=C vibrations (~1600 cm) are key identifiers.
- GC/MS : Fragmentation patterns show peaks at m/z corresponding to the molecular ion (CHO) and loss of the hydroxyl group (e.g., m/z 148 for [M-HO]) .
Q. What are common impurities in this compound synthesis, and how are they identified?
- Methodological Answer : Impurities like 2-[4-(2-Methylpropyl)phenyl]ethanol (EP Impurity Q, 36039-35-7) and 1-[4-(2-Methylpropyl)phenyl]ethanone (EP Impurity E, 38861-78-8) arise from incomplete reduction or oxidation. These are detected via HPLC with UV detection (λ = 220–254 nm) or LC-MS using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How does structural disorder in the 2-methylpropyl group affect crystallographic analysis?
- Methodological Answer : X-ray diffraction studies reveal disorder in the 2-methylpropyl moiety, split across two orientations with refined occupancies of 0.533:0.467. This necessitates constrained refinement and riding models for hydrogen atoms. The disorder complicates electron density maps but can be resolved using SHELXL software with isotropic displacement parameters .
Q. What intermolecular interactions stabilize the crystal structure of this compound derivatives?
- Methodological Answer : Crystal packing is stabilized by N–H⋯O and C–H⋯O hydrogen bonds (e.g., N1–H1⋯O1, 2.09 Å; C8–H8⋯O1, 2.31 Å) and C–H⋯π interactions involving aromatic rings (centroid distance: 3.45 Å). These interactions form centrosymmetric dimers, critical for lattice energy calculations .
Q. How can mechanistic studies elucidate the formation of hydrazide derivatives from this compound?
- Methodological Answer : Mechanistic pathways involve nucleophilic acyl substitution, where the hydroxyl group is replaced by hydrazine. Reaction kinetics can be monitored via in situ FTIR or N isotopic labeling. Computational studies (DFT) further reveal transition states and activation energies for hydrazone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
